molecular formula C15H11Cl4IN2O B11986907 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide CAS No. 303105-00-2

3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide

Cat. No.: B11986907
CAS No.: 303105-00-2
M. Wt: 504.0 g/mol
InChI Key: OLILFGIWDPUSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H10Cl5IN2O. This compound is notable for its unique structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloroaniline with 2,2,2-trichloroacetyl chloride to form an intermediate, which is then reacted with iodobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide
  • 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide

Uniqueness

What sets 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide apart from similar compounds is its specific arrangement of halogen atoms and the presence of the 4-chloroanilino group

Properties

CAS No.

303105-00-2

Molecular Formula

C15H11Cl4IN2O

Molecular Weight

504.0 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl4IN2O/c16-10-4-6-12(7-5-10)21-14(15(17,18)19)22-13(23)9-2-1-3-11(20)8-9/h1-8,14,21H,(H,22,23)

InChI Key

OLILFGIWDPUSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.